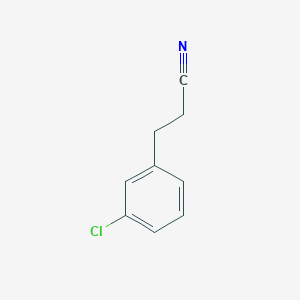

3-(3-Chlorophenyl)propanenitrile

Description

Significance of Nitrile Functionality in Contemporary Organic Synthesis

The nitrile group, with its characteristic carbon-nitrogen triple bond (-C≡N), is a cornerstone of modern organic synthesis. nih.gov Its linear geometry and the strong electron-withdrawing nature of the nitrogen atom render the adjacent carbon atom electrophilic, making it susceptible to a wide array of chemical transformations. This reactivity profile allows nitriles to serve as versatile intermediates, readily convertible into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones.

The synthetic utility of nitriles is further underscored by their participation in a broad spectrum of reactions, such as cycloadditions, C-H bond functionalization, and as precursors in the construction of heterocyclic and carbocyclic systems. mdpi.com Common methods for their preparation include the nucleophilic substitution of alkyl halides with cyanide salts and the dehydration of amides, highlighting the accessibility of this functional group in synthetic design. nih.govmasterorganicchemistry.com

Strategic Importance of Halogenated Phenyl Moieties in Molecular Design

The incorporation of halogen atoms, such as chlorine, into phenyl rings is a widely employed strategy in molecular design, especially within the field of medicinal chemistry. sigmaaldrich.comchemeo.com Halogens can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com The introduction of a chlorine atom can alter the electronic distribution within the phenyl ring, impacting its reactivity and potential for intermolecular interactions.

A key aspect of halogenated phenyl moieties is their ability to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. researchgate.net This interaction, along with other steric and electronic effects, can play a crucial role in the precise orientation of a molecule within a protein's binding site, thereby enhancing its biological activity. sigmaaldrich.comnist.gov

Positioning of 3-(3-Chlorophenyl)propanenitrile within the Broader Context of Related Chemical Architectures

This compound is a bifunctional molecule that combines the reactive nitrile group with a chlorinated phenyl ring. Its structure, featuring a three-carbon chain separating these two functionalities, distinguishes it from its isomers and related compounds. The position of the chlorine atom at the meta-position of the phenyl ring influences the electronic properties of the aromatic system in a manner distinct from the ortho- and para-isomers, which can affect its reactivity and interactions. masterorganicchemistry.com

This particular arrangement of functional groups makes this compound a valuable building block in organic synthesis. It serves as a precursor for more complex molecules where the nitrile group can be elaborated into other functionalities and the chlorophenyl moiety can be further modified or utilized for its specific steric and electronic properties. Research into related phenylpropanenitrile structures has demonstrated their utility as intermediates in the synthesis of compounds with potential therapeutic applications. The table below provides a comparative overview of this compound and its positional isomers.

| Property | This compound | 2-(3-Chlorophenyl)propanenitrile | 4-(3-Chlorophenyl)propanenitrile |

| Molecular Formula | C₉H₈ClN | C₉H₈ClN | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol | 165.62 g/mol | 165.62 g/mol |

| Structure | A 3-chlorophenyl group attached to a propanenitrile chain at the 3-position. | A 3-chlorophenyl group attached to a propanenitrile chain at the 2-position. | A 4-chlorophenyl group attached to a propanenitrile chain at the 3-position. |

| Key Features | The nitrile group is at the terminus of a three-carbon chain, offering flexibility and reduced steric hindrance around the cyano group. The meta-chloro substitution influences the electronic properties of the phenyl ring. | The nitrile group is directly adjacent to the phenyl ring, potentially influencing its reactivity through resonance and inductive effects. | The para-chloro substitution provides a different electronic and steric profile compared to the meta-isomer, which can impact intermolecular interactions. |

Research Findings on this compound

Academic research has explored the synthesis and potential applications of this compound as a chemical intermediate. Its bifunctional nature allows for a range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.

One common synthetic route to this compound involves the nucleophilic substitution of a suitable haloalkane with a cyanide salt. A representative laboratory-scale synthesis is detailed in the table below.

| Step | Procedure |

| 1. Reaction Setup | 3-(3-chlorophenyl)propyl bromide is dissolved in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). |

| 2. Nucleophilic Substitution | Sodium cyanide (NaCN) is added to the solution, and the mixture is heated to facilitate the Sₙ2 reaction. |

| 3. Work-up | The reaction mixture is cooled and then diluted with water. The product is extracted into an organic solvent like diethyl ether. |

| 4. Purification | The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography to yield the final compound. |

This table outlines a general synthetic procedure and is not intended as a detailed experimental protocol.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZCEQMVXDAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440286 | |

| Record name | 3-(3-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-47-1 | |

| Record name | 3-(3-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorophenyl Propanenitrile and Key Precursors

Established Synthetic Routes to Phenylpropanenitrile Scaffolds

Several classical organic reactions are instrumental in the formation of the core phenylpropanenitrile structure. These methods provide the foundational chemistry for accessing a wide range of substituted propanenitriles.

The Michael addition, a conjugate addition reaction, is a cornerstone for forming carbon-carbon bonds. numberanalytics.commasterorganicchemistry.com In the context of propanenitrile synthesis, it typically involves the addition of a nucleophile to an α,β-unsaturated nitrile. masterorganicchemistry.com A common strategy is the cyanoethylation of an aryl compound, where a cyanide nucleophile attacks an activated alkene.

The general mechanism proceeds through the formation of a resonance-stabilized enolate from a Michael donor, which then attacks the β-carbon of a Michael acceptor (an α,β-unsaturated compound). masterorganicchemistry.comchemistrysteps.comyoutube.com For the synthesis of phenylpropanenitriles, a suitable phenyl-containing nucleophile can be added to acrylonitrile. The reaction is often catalyzed by a base, which facilitates the formation of the nucleophilic species. numberanalytics.com The choice of base and reaction conditions is crucial to optimize the yield and selectivity of the Michael addition. numberanalytics.com

The Knoevenagel condensation is another powerful carbon-carbon bond-forming reaction, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.orgnumberanalytics.com This method is particularly useful for synthesizing α,β-unsaturated products, which can be precursors to saturated propanenitriles. wikipedia.org

In a typical Knoevenagel condensation, an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid, in the presence of a weak base catalyst like an amine. wikipedia.orgmdpi.com For instance, the condensation of a substituted benzaldehyde (B42025) with cyanoacetic acid would yield a cinnamonitrile (B126248) derivative. A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org The resulting unsaturated nitrile can then be further processed to obtain the desired saturated propanenitrile.

Once an unsaturated propanenitrile, such as a cinnamonitrile derivative obtained from a Knoevenagel condensation, is synthesized, the carbon-carbon double bond can be reduced to yield the corresponding saturated propanenitrile. Catalytic hydrogenation is a common and effective method for this transformation. This process typically involves reacting the unsaturated compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the efficiency and selectivity of the reduction. For example, the reduction of a cinnamonitrile will yield the corresponding phenylpropanenitrile. This two-step sequence, Knoevenagel condensation followed by reduction, provides a versatile route to a variety of substituted propanenitrile derivatives.

The Friedel-Crafts reaction, a classic method for attaching substituents to aromatic rings, can also be adapted for the synthesis of substituted propanenitriles. wikipedia.org Developed by Charles Friedel and James Crafts in 1877, these reactions are broadly categorized into alkylations and acylations, both proceeding via electrophilic aromatic substitution. wikipedia.orgsigmaaldrich.com

In the context of propanenitrile synthesis, a Friedel-Crafts alkylation could involve the reaction of an aromatic compound, such as chlorobenzene (B131634), with a suitable three-carbon electrophile containing a nitrile group or a precursor. For example, the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is a common approach. nih.govmasterorganicchemistry.com However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. nih.gov The acylation variant, which uses acyl halides or anhydrides, generally avoids this issue as the acylium ion is resonance-stabilized and less prone to rearrangement. sigmaaldrich.com Subsequent reduction of the keto group would be necessary to arrive at the propanenitrile structure.

Targeted Synthesis of 3-(3-Chlorophenyl)propanenitrile and Analogues

The specific synthesis of this compound requires careful consideration of the regioselectivity of the chlorination step.

Achieving the desired 3-chloro substitution pattern on the phenyl ring is a key challenge. The directing effects of the substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. If starting with phenylpropanenitrile, direct chlorination would likely lead to a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the alkyl group. Therefore, a more controlled, regioselective approach is necessary.

One effective strategy is to start with a precursor that already contains the 3-chloro substituent. For example, 3-chlorobenzaldehyde (B42229) can be used as a starting material in a Knoevenagel condensation with an active methylene compound like malononitrile, followed by reduction of the resulting unsaturated nitrile. mdpi.com This ensures the chlorine atom is in the desired meta position.

Alternatively, a nucleophilic substitution reaction can be employed. A laboratory-scale synthesis has been reported involving the reaction of 3-(3-chlorophenyl)propyl bromide with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO). This method directly introduces the nitrile group onto a pre-functionalized chlorophenyl propane (B168953) chain. Another approach involves the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, which utilizes 3-chloroaniline (B41212) as a starting material to establish the 3-chlorophenyl moiety early in the synthetic sequence. google.com

Catalytic Systems for C-C and C-N Bond Formation in Propanenitrile Synthesis

The formation of the propanenitrile structure, which involves the creation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is often accomplished through the hydrocyanation of an alkene precursor, such as 3-chlorostyrene (B1584043). This process adds a hydrogen and a cyanide group across the double bond. Transition metal catalysis is central to this transformation, with nickel and palladium complexes being the most prominent.

Nickel-catalyzed hydrocyanation of vinylarenes, like styrene (B11656) derivatives, is a well-established method for producing benzylic nitriles. acs.orgresearchgate.net These reactions typically employ a Ni(0) source, such as Ni(cod)₂, and a variety of phosphorus-based ligands. The catalytic cycle is understood to involve the oxidative addition of hydrogen cyanide (HCN) to the low-valent metal center, followed by alkene coordination, migratory insertion, and finally, reductive elimination to yield the nitrile product. wikipedia.orgmdpi.com The choice of ligand is critical in steering the reaction's efficiency and selectivity. For instance, phosphite (B83602) ligands like P(O-o-tolyl)₃ and chelating diphosphite ligands such as BiPhePhos have been used effectively. tue.nlmdpi.com

Palladium-catalyzed systems also offer a viable route for cyanation reactions. nih.govrsc.org While historically challenging due to catalyst deactivation by cyanide, modern methods have overcome this issue through the use of specific ligands and non-toxic cyanide sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]). thieme-connect.deresearchgate.net Palladium catalysts, often in conjunction with bulky phosphine (B1218219) ligands like XPhos or dppf, can effectively catalyze the cyanation of aryl halides and pseudohalides under milder conditions than traditional methods. nih.govresearchgate.net Transfer hydrocyanation represents another strategy, using cyanide-donor molecules like malononitrile to avoid the direct use of highly toxic HCN, which can be catalyzed by nickel complexes without the need for a Lewis acid co-catalyst. acs.org

Asymmetric Synthetic Approaches to Chiral Hydroxypropanenitrile Derivatives

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For precursors like this compound, introducing chirality can lead to valuable intermediates for bioactive compounds. Asymmetric synthesis of chiral hydroxypropanenitrile derivatives can be approached by creating a chiral center at the carbon bearing the hydroxyl group.

A key strategy is the asymmetric hydrocyanation of vinylarenes. While conventional nickel catalysts produce a racemic mixture, the use of chiral ligands can induce high enantioselectivity. wikipedia.org Chiral phosphine-phosphite and diphosphinite ligands derived from carbohydrates or TADDOL have proven effective in nickel-catalyzed asymmetric hydrocyanation of styrene derivatives, yielding branched nitriles with high enantiomeric excess (ee). researchgate.netunits.it For example, a catalyst system of Ni(cod)₂ with a phenol-derived chiral phosphine-phosphite ligand has been shown to convert various vinylarenes to their corresponding chiral nitriles in up to 99% ee. units.it These chiral nitriles can then be further elaborated, for instance, through alpha-hydroxylation, to access the desired chiral hydroxypropanenitrile derivatives.

Another approach involves the asymmetric reduction of a β-keto nitrile precursor. This method establishes the chiral hydroxyl center through stereoselective reduction of a ketone, often using enzymes or chiral metal catalysts. While specific examples for 3-(3-chlorophenyl)-3-oxopropanenitrile are not extensively detailed in the provided literature, the principle is widely applied in organic synthesis for creating chiral β-hydroxy acids and their derivatives. researchgate.net

Optimization of Reaction Conditions and Yields in Phenylpropanenitrile Synthesis

The efficiency and economic viability of synthesizing phenylpropanenitriles are highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent and the specific role of the catalyst in directing the reaction's outcome.

Influence of Solvent Systems on Reaction Efficiency

Below is a table summarizing the effect of different solvents on the hydrocyanation of a styrene derivative, illustrating the impact on reaction yield.

| Entry | Solvent | Yield (%) |

| 1 | Toluene | >99 |

| 2 | Dioxane | 91 |

| 3 | CH₂Cl₂ | 85 |

| 4 | THF | 95 |

| 5 | MeCN | 73 |

| This table is illustrative, based on data for nickel-catalyzed hydrocyanation of α-substituted styrenes. |

Role of Catalysts in Enhancing Reaction Selectivity and Conversion

The catalyst is arguably the most critical component for controlling selectivity in phenylpropanenitrile synthesis, particularly in hydrocyanation reactions. The primary selectivity challenge is regioselectivity: the addition of HCN to a vinylarene like 3-chlorostyrene can produce either the branched product, 2-(3-chlorophenyl)propanenitrile, or the linear product, this compound.

Nickel catalysts, especially when paired with phosphite ligands, are known to kinetically favor the formation of the linear isomer from terminal alkenes, which is the desired outcome for synthesizing this compound from 3-chlorostyrene. tue.nl However, for styrene itself, nickel catalysts often favor the branched product. mdpi.com The addition of a Lewis acid co-catalyst, such as AlCl₃ or BPh₃, can significantly influence the reaction rate and regioselectivity by interacting with the nickel center or the nitrile product. wikipedia.orgmdpi.comtue.nl In some systems, avoiding Lewis acids is crucial to achieve a desired selectivity. acs.org

| Catalyst System | Selectivity Aspect | Observation | Reference |

| Ni(cod)₂ / Chiral Phosphine-Phosphite | Enantioselectivity | High enantiomeric excess (up to 99% ee) for branched nitriles from vinylarenes. | units.it |

| Ni(0) / Phosphite Ligand / Lewis Acid | Regioselectivity | Lewis acid addition can increase rate and influence the linear vs. branched product ratio. | wikipedia.orgtue.nl |

| Pd₂(dba)₃ / dppf | Conversion/Yield | Efficient system for cyanation of aryl chlorides, avoiding catalyst deactivation. | researchgate.net |

| Ni(cod)₂ / BiPhePhos | Activity | High turnover frequency (TOF) achieved through optimized operational procedures. | mdpi.com |

| This table summarizes the role of different catalytic systems in controlling selectivity and conversion. |

Chemical Transformations and Reactivity of the 3 3 Chlorophenyl Propanenitrile Scaffold

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a key center of reactivity, participating in reduction, hydrolysis, and cyclization reactions.

Reduction Pathways to Primary Amine Derivatives

The reduction of the nitrile group to a primary amine represents a fundamental transformation, yielding 3-(3-chlorophenyl)propan-1-amine. This conversion can be achieved through several effective methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk The reaction is generally carried out under elevated temperature and pressure, with the specific conditions varying depending on the chosen catalyst. chemguide.co.uk Another powerful method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄). chemguide.co.ukresearchgate.net This reagent effectively reduces the nitrile to the corresponding primary amine. chemguide.co.ukdoubtnut.com The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.ukresearchgate.net While highly effective, LiAlH₄ is a potent and pyrophoric reagent requiring careful handling. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, can also be employed for this transformation. researchgate.net

Table 1: Comparison of Common Reduction Methods for Nitriles

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | Generally high yields, scalable | Requires specialized high-pressure equipment |

| LiAlH₄ | Anhydrous ether solvent (e.g., THF), followed by acidic workup | Highly effective for a wide range of nitriles | Pyrophoric, requires strict anhydrous conditions |

Hydrolysis and Related Conversions of the Nitrile Moiety

The nitrile group of 3-(3-chlorophenyl)propanenitrile can be hydrolyzed to a carboxylic acid, 3-(3-chlorophenyl)propanoic acid, under either acidic or basic conditions. chemguide.co.ukweebly.com This reaction proceeds through an amide intermediate, 3-(3-chlorophenyl)propanamide. chemguide.co.uklumenlearning.com

In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. chemguide.co.uk The reaction initially forms the amide, which is then further hydrolyzed to the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk

Table 2: Products of Nitrile Hydrolysis under Different Conditions

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | 3-(3-Chlorophenyl)propanamide | 3-(3-Chlorophenyl)propanoic acid |

Cyclization Reactions Utilizing the Nitrile Functionality

While specific examples for this compound are not extensively documented in the provided search results, the nitrile group is known to participate in various cyclization reactions to form heterocyclic systems. These reactions often involve intramolecular nucleophilic attack on the nitrile carbon or reactions with external reagents to build a ring system. The specific reaction pathways and resulting products would be highly dependent on the reaction conditions and the other functional groups present in the starting material or added reagents.

Transformations of the Chlorophenyl Ring

The chlorophenyl ring offers opportunities for further functionalization through substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound, where a nucleophile replaces the chlorine atom, is a challenging transformation. chemistrysteps.com Aryl halides are generally unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. chemistrysteps.comlibretexts.org For SNAr to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the chloro group is at the meta position relative to the propanenitrile substituent. The propanenitrile group is considered to be electron-withdrawing, but its influence at the meta position is less pronounced for stabilizing the intermediate required for a typical SNAr mechanism. masterorganicchemistry.com Therefore, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts, would likely be necessary to achieve nucleophilic substitution of the chlorine atom. science.gov

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring. uci.edu The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both the chloro group and the alkylnitrile substituent influence the regioselectivity of such reactions.

The chloro group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. uci.edu However, it is also a deactivating group due to its inductive electron-withdrawing effect. uci.edu The 3-propylnitrile group is also deactivating due to the electron-withdrawing nature of the nitrile functionality. As a meta-director, it would guide incoming electrophiles to the positions meta to its point of attachment.

Considering the directing effects of both substituents on this compound, the potential sites for electrophilic attack are positions 2, 4, and 6. The directing effects are somewhat conflicting. The chloro group at position 3 directs to positions 2 and 4 (ortho) and 6 (para). The propylnitrile group at position 1 directs to position 5 (meta). Therefore, predicting the major product of an electrophilic aromatic substitution reaction on this molecule would require careful consideration of the specific electrophile and reaction conditions, as a mixture of products is likely. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituted phenyl group in this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the chlorophenyl group is well-established and can be exemplified by analogous transformations on similar chloroaromatic compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. nih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative. The general conditions for such a transformation typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with bulky phosphine (B1218219) ligands, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like toluene, dioxane, or aqueous mixtures. researchgate.net The reactivity of the aryl chloride is generally lower than that of aryl bromides or iodides, often necessitating more forcing conditions or specialized catalyst systems to achieve high yields.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. iitk.ac.inyoutube.com Reacting this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) and a base (e.g., Et₃N) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. iitk.ac.inyoutube.com The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer. iitk.ac.in

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would result in the synthesis of an internal alkyne. wikipedia.orgorganic-chemistry.org Standard conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which often also serves as the solvent. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. nih.govchemspider.com The amination of this compound with a primary or secondary amine would yield the corresponding N-aryl amine derivative. The choice of palladium catalyst and phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results, along with a strong, non-nucleophilic base like sodium tert-butoxide. nih.gov

A summary of representative conditions for these cross-coupling reactions on analogous chloroaromatic substrates is presented in the table below.

| Reaction | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Biphenyl derivatives |

| Heck | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted alkenes |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diisopropylamine | THF, DMF | Internal alkynes |

| Buchwald-Hartwig | Pd₂(dba)₃/Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Aryl amines |

Reactivity of the Propane (B168953) Chain

The propane chain in this compound, particularly the carbon atom adjacent to the electron-withdrawing nitrile group, is susceptible to functionalization.

Alpha-Functionalization Strategies Adjacent to the Nitrile Group

The protons on the carbon atom alpha to the nitrile group (Cα) in this compound exhibit enhanced acidity due to the inductive and resonance effects of the cyano group. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion, which can then react with various electrophiles.

Alpha-Alkylation: The alpha-alkylation of nitriles is a common strategy for forming new carbon-carbon bonds. chadsprep.com The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is typically required to generate the enolate, which can then be treated with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the alpha position. chadsprep.com For this compound, this would lead to the formation of a 2-substituted derivative.

Alpha-Acylation: Similarly, the carbanion generated at the alpha position can react with acylating agents like acyl chlorides or anhydrides to introduce a ketone functionality. libretexts.orglibretexts.org This reaction provides access to β-ketonitriles, which are valuable synthetic intermediates. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent. libretexts.org

The table below summarizes these alpha-functionalization strategies.

| Reaction | Reagents | Intermediate | Product |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-cyano carbanion | 2-Alkyl-3-(3-chlorophenyl)propanenitrile |

| α-Acylation | 1. LDA, THF, -78 °C; 2. RCOCl | α-cyano carbanion | 2-Acyl-3-(3-chlorophenyl)propanenitrile |

Investigation of Radical Reactions

The investigation of radical reactions on the propane chain of this compound offers another avenue for functionalization. While specific studies on this molecule are limited, general principles of radical chemistry can be applied.

Radical Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light, can be used to introduce a halogen atom onto an aliphatic chain. organic-chemistry.orgyoutube.commasterorganicchemistry.com The selectivity of this reaction is directed by the stability of the resulting radical intermediate. In the case of this compound, the benzylic-like position (C-1 of the propane chain) would be the most likely site of halogenation due to the resonance stabilization of the resulting radical by the phenyl ring. However, the electron-withdrawing nature of the nitrile group could influence the regioselectivity.

The general scheme for radical bromination is as follows:

Initiation: Initiator → 2 R• R• + H-Br → R-H + Br•

Propagation: Br• + R'-H → H-Br + R'• R'• + Br₂ → R'-Br + Br•

Termination: Br• + Br• → Br₂ R'• + Br• → R'-Br R'• + R'• → R'-R'

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-(3-chlorophenyl)propanenitrile, offering a window into the electronic environment of its constituent protons and carbon atoms.

¹H NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms within the this compound molecule. The aromatic protons on the chlorophenyl ring typically appear as a complex multiplet in the range of δ 7.35–7.45 ppm. The aliphatic protons of the propane (B168953) chain exhibit distinct signals corresponding to their positions relative to the electron-withdrawing nitrile and chlorophenyl groups.

Table 1: ¹H NMR Spectral Data for this compound

Note: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous assignment of the carbon skeleton. The nitrile carbon (C≡N) is characteristically observed as a downfield signal around δ 118.9 ppm due to the strong deshielding effect of the triple bond. The carbon atoms of the aromatic ring appear in the typical aromatic region, while the aliphatic carbons of the propane chain resonate at higher fields.

Table 2: ¹³C NMR Spectral Data for this compound

Note: Chemical shifts are referenced to an internal standard and can vary slightly depending on the solvent.

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity of the aliphatic protons in the propane chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two or three bonds), providing crucial information for assembling the complete molecular structure, including the attachment of the propanenitrile chain to the chlorophenyl ring.

Dynamic NMR (DNMR) studies can provide insights into the conformational dynamics of this compound. nih.gov By analyzing the NMR spectra at different temperatures, it is possible to study processes such as the rotation around single bonds. nih.gov For instance, the rotation of the chlorophenyl group relative to the propanenitrile side chain may be restricted, leading to the existence of different rotational conformers (rotamers). nih.govresearchgate.net Line shape analysis of the temperature-dependent NMR spectra can be used to determine the energy barriers for the interconversion between these conformers. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govmdpi.com This precision allows for the determination of the elemental formula of this compound, confirming its composition of C₉H₈ClN. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this compound would likely involve the loss of the nitrile group or cleavage of the propane chain, yielding characteristic fragment ions that can be used to piece together the original structure.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Characterization of this compound

This article details the advanced analytical techniques used to characterize the chemical structure, purity, and solid-state properties of this compound. The focus is on spectroscopic and chromatographic methods that provide a comprehensive understanding of this compound at a molecular level.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(3-chlorophenyl)propanenitrile, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

Upon optimization, various electronic properties could be calculated. While specific values for this compound are not available, a hypothetical output would resemble the following table.

Interactive Table: Hypothetically Calculated DFT Properties for this compound

| Property | Hypothetical Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | ~4.8 | Debye |

| C-Cl Bond Length | ~1.75 | Ångströms (Å) |

| C≡N Bond Length | ~1.16 | Ångströms (Å) |

| C-C-C Bond Angle (propyl) | ~112 | Degrees (°) |

Note: These values are illustrative and not based on actual published data for this molecule.

HOMO-LUMO Analysis for Frontier Molecular Orbital Theory and Energy Gaps

Frontier Molecular Orbital Theory (FMOT) is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. DFT calculations would provide the energies of these orbitals for this compound.

Interactive Table: Hypothetical Frontier Orbital Properties for this compound

| Parameter | Hypothetical Value | Unit | Significance |

| HOMO Energy | -X.XXX | eV | Electron-donating ability |

| LUMO Energy | -Y.YYY | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Z.ZZZ | eV | Chemical reactivity and kinetic stability |

Note: These values are illustrative and not based on actual published data for this molecule.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ). These calculated shifts can then be compared with experimental data for validation. While general rules exist for estimating proton chemical shifts, computational methods provide a more detailed and structure-specific prediction.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational space. These simulations would reveal the different shapes (conformers) the molecule can adopt, their relative populations, and the dynamics of transition between them. Such studies can identify the most stable or predominant conformations in different environments (e.g., in a vacuum or in a solvent).

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as hydrolysis of the nitrile group or nucleophilic substitution. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway (mechanism), distinguishing between possibilities like one-step (concerted) or multi-step (stepwise) processes.

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the field of complex organic chemistry, 3-(3-chlorophenyl)propanenitrile serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of intricate molecular architectures from simpler, commercially available starting materials. libretexts.org The utility of this compound in this context stems from the reactivity of its functional groups.

The nitrile group is particularly versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be reduced using reagents like lithium aluminum hydride to yield a primary amine. These transformations allow for the introduction of new functionalities and the extension of the carbon chain, which are fundamental operations in building complex target molecules.

Modern advancements in synthetic methodology, such as the use of continuous flow chemistry, have further enhanced the utility of such intermediates. syrris.jprsc.org Flow processes, where reagents are pumped through a series of reactors, allow for precise control over reaction conditions, improved safety, and the ability to link multiple synthetic steps into a continuous sequence. syrris.jprsc.orgrsc.orgworktribe.com For instance, in the multi-step synthesis of the active pharmaceutical ingredient mesalazine, various intermediates are sequentially produced and transformed in a continuous flow system, highlighting the importance of reliable building blocks in such advanced manufacturing processes. researchgate.netresearchgate.netelsevierpure.com Similarly, the total synthesis of natural products like (±)-oxomaritidine has been achieved using multi-step flow-through methods, demonstrating the power of sequential chemical transformations. researchgate.net

The presence of the 3-chlorophenyl group also provides a site for further chemical modification through various aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring. This dual reactivity of the nitrile and the aromatic ring makes this compound a valuable and adaptable component in the synthetic chemist's toolbox.

Precursor for the Derivatization of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The nitrile group in this compound is an excellent starting point for the synthesis of various nitrogen-containing heterocycles.

For example, nitriles can undergo addition reactions with various nucleophiles, leading to the formation of cyclic structures. Research has shown that similar nitrile-containing compounds, such as 3-oxo-3-phenylpropanenitrile, can serve as precursors for the synthesis of polyfunctional δ-diketones, which are themselves valuable intermediates for creating a variety of heterocyclic compounds like 1,2-diazepines. mdpi.com The reaction often proceeds via a Michael addition, where a nucleophile adds to a carbon-carbon double bond, followed by cyclization and aromatization steps to form the final heterocyclic ring system. mdpi.combeilstein-journals.org

The synthesis of substituted anilines, which can be precursors to other heterocycles, has also been achieved through multi-component reactions involving diketone derivatives. beilstein-journals.org The presence of the chlorophenyl group in this compound can influence the electronic properties and, consequently, the reactivity and biological activity of the resulting heterocyclic derivatives. This makes it a useful building block for creating libraries of novel heterocyclic compounds for drug discovery and materials research.

Building Block for Advanced Polymeric Materials and Functional Macromolecules

The field of polymer science leverages the unique properties of monomers to create materials with tailored functionalities. Nitrile-containing compounds are valuable in this regard due to the high polarity and reactivity of the cyano (-C≡N) group. This polarity can lead to strong intermolecular forces, resulting in polymers with high thermal stability and chemical resistance. scitechdaily.com

While this compound itself may not be a common monomer, it serves as a representative building block for creating functional polymers. The general strategy involves incorporating nitrile functionalities into polymerizable units, such as methacrylates, to produce advanced materials. For example, the conversion of aldehydes to nitriles, followed by methacrylation, has been used to create monomers for free-radical polymerization. This approach has been explored to synthesize bio-based polymers with high glass transition temperatures (Tg).

The nitrile group can also be chemically modified after polymerization, a technique known as post-polymerization modification. This allows for the introduction of new functional groups onto the polymer chain, enabling the creation of materials with specialized properties for applications in electronics, sensing, and photovoltaics. The presence of the chloro- and phenyl- groups in a monomer derived from this compound would be expected to impart specific properties to the resulting polymer, such as altered refractive index, flame retardancy, and enhanced thermal stability. The synthesis of well-defined block polymers, which are composed of two or more different polymer chains linked together, often relies on specialized linking methodologies and living polymerization techniques to create materials with precisely controlled structures and properties. mdpi.com

Catalytic Applications of Nitrile-Containing Ligands or Substrates

In the realm of catalysis, the nitrile group of this compound offers potential for use in two main capacities: as a component of a catalyst ligand or as a substrate in a catalyzed reaction.

The nitrogen atom of the nitrile group possesses a lone pair of electrons, which can be donated to a metal center to form a coordination complex. This ability allows nitrile-containing molecules to act as ligands in transition metal catalysis. By coordinating to a metal, these ligands can influence the metal's catalytic activity and selectivity in various organic transformations. While simple nitriles like acetonitrile (B52724) are common ligands, more complex nitriles can be designed to create specialized catalytic environments.

Furthermore, nitriles themselves can be substrates for catalytic reactions. A notable example from biochemistry is the action of nitrile hydratase enzymes. These metalloenzymes catalyze the hydration of a nitrile to the corresponding amide. This enzymatic transformation is used commercially in the production of acrylamide. The specificity and efficiency of such enzymes highlight the potential for developing biocatalytic processes involving nitrile-containing compounds.

Design and Synthesis of Derivatives and Analogues of 3 3 Chlorophenyl Propanenitrile

Systematic Strategies for Structural Modification

Systematic structural modification of 3-(3-chlorophenyl)propanenitrile involves a variety of chemical strategies aimed at altering specific parts of the molecule. These modifications are crucial for developing a comprehensive understanding of its structure-activity relationships.

The substitution pattern of the phenyl ring in this compound can be altered through various synthetic methods, primarily involving electrophilic aromatic substitution. The existing chloro substituent, being an ortho-, para-director, influences the position of incoming electrophiles. However, due to the electron-withdrawing nature of the chlorine atom, chlorobenzene (B131634) is less reactive than benzene (B151609) in electrophilic substitution reactions. echemi.comsarthaks.comquora.com Despite this deactivating effect, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce additional functional groups onto the aromatic ring.

The position of the chlorine atom itself can be varied, leading to 2-chloro and 4-chloro isomers, which can exhibit different properties due to steric and electronic effects. For instance, the reactivity of the nitrile group can be influenced by the position of the chloro substituent. chemguide.co.uk Furthermore, replacing the chlorine atom with other functional groups, such as fluoro, bromo, methyl, or methoxy (B1213986) groups, can significantly impact the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. researchgate.netmdpi.com

Table 1: Examples of Phenyl Ring-Modified Analogues of this compound and Their Synthetic Precursors

| Analogue Name | Key Modification | Synthetic Precursor Example |

| 3-(3,4-Dichlorophenyl)propanenitrile | Additional chloro group at position 4 | 1,2-Dichloro-4-(3-halopropyl)benzene |

| 3-(3-Fluorophenyl)propanenitrile | Replacement of chloro with fluoro | 1-Fluoro-3-(3-halopropyl)benzene |

| 3-(3-Methylphenyl)propanenitrile | Replacement of chloro with methyl | 1-Methyl-3-(3-halopropyl)benzene |

| 3-(3-Methoxyphenyl)propanenitrile | Replacement of chloro with methoxy | 1-Methoxy-3-(3-halopropyl)benzene |

This table is illustrative and provides examples of how the phenyl ring can be modified.

The three-carbon propane (B168953) chain offers several sites for functionalization and modification. Strategies can include the introduction of substituents, alteration of the chain length, or the creation of branched analogues. For example, Michael addition reactions using precursors like 3-oxo-3-phenylpropanenitrile can introduce functionalized chains. nih.govmdpi.com Free radical reactions, such as chlorination, can introduce substituents onto the propane chain, although controlling the regioselectivity can be challenging. youtube.com

Engineering approaches, such as those used in the enzymatic production of short-chain alkanes, demonstrate how specificity for different chain lengths can be achieved, suggesting that synthetic routes could be designed to produce analogues with shorter or longer alkyl chains. nih.gov The introduction of alkyl or other functional groups on the α- or β-carbons of the propanenitrile backbone can create chiral centers and significantly alter the molecule's conformation and interaction with biological targets.

Table 2: Potential Modifications of the Propane Chain

| Modification Type | Example of Resulting Structure | Potential Synthetic Approach |

| Hydroxylation | 3-(3-Chlorophenyl)-2-hydroxypropanenitrile | Aldol-type condensation with a protected cyanohydrin |

| Amination | 3-Amino-3-(3-chlorophenyl)propanenitrile | Reduction of a corresponding azido (B1232118) derivative |

| Alkylation | 3-(3-Chlorophenyl)-2-methylpropanenitrile | Alkylation of the enolate of this compound |

| Chain Extension | 4-(3-Chlorophenyl)butanenitrile | Reaction of a suitable 3-chlorophenylpropyl derivative with a one-carbon synthon |

This table presents hypothetical examples of propane chain modifications.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly broadening the chemical space of accessible derivatives. nih.govresearchgate.netresearchgate.net Common transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-(3-chlorophenyl)propanoic acid) or its corresponding salt. chemguide.co.ukcommonorganicchemistry.combyjus.comjove.com The reaction often proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. organicchemistrytutor.comchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines (3-(3-chlorophenyl)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukwikipedia.orgorganic-chemistry.orgstudymind.co.ukmasterorganicchemistry.com Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can facilitate the partial reduction of nitriles to aldehydes. wikipedia.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form heterocyclic structures like tetrazoles. nih.govresearchgate.net

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

These transformations allow for the replacement of the nitrile with other key functional groups, which can have profound effects on the molecule's properties, including its ability to act as a hydrogen bond donor or acceptor.

Stereoselective Synthesis of Chiral Propanenitrile Derivatives

The introduction of substituents on the propane chain of this compound can create one or more chiral centers, leading to the existence of stereoisomers. The stereoselective synthesis of these chiral derivatives is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities. nih.gov

Several strategies have been developed for the asymmetric synthesis of chiral nitriles and their derivatives:

Catalytic Asymmetric Synthesis: The use of chiral catalysts in reactions such as hydrocyanation or the alkylation of nitrile-stabilized carbanions can lead to the enantioselective formation of chiral nitriles. acs.orgnih.gov Chiral rhodium catalysts have been used for stereoselective cyclopropanation reactions, and chiral nickel complexes have been employed in asymmetric Friedel-Crafts reactions to produce chiral indole (B1671886) derivatives. mdpi.com

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the desired chiral product.

Enzymatic Transformations: Biocatalytic methods, using enzymes like nitrilases or nitrile hydratases, can offer high enantioselectivity in the hydrolysis or hydration of nitriles, providing a green chemistry approach to chiral synthesis. nih.gov

Kinetic Resolution: The kinetic resolution of a racemic mixture of chiral nitriles or their precursors can be achieved using chiral reagents or catalysts that react preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer. The Ritter reaction, for instance, can be used with chiral nitriles and racemic alcohols to produce diastereoisomeric amides, which can then be hydrolyzed to enantiomerically enriched amines. rsc.orgrsc.org

The development of stereoselective routes to chiral derivatives of this compound is a key area of research for creating compounds with improved therapeutic profiles.

Structure-Property Relationship Studies of this compound Analogues

Structure-property relationship (SPR) studies investigate how systematic changes in the molecular structure of this compound analogues influence their physicochemical and biological properties. Such studies are fundamental to rational drug design and the development of new materials.

Modifications to the propane chain and the nitrile group also play a critical role in defining the properties of the analogues. For instance, in a series of tropane-based dopamine (B1211576) transporter (DAT) inhibitors, structural modifications to the chain connecting to the tropane (B1204802) ring significantly affected binding affinity and in vivo activity. nih.gov The replacement of an ester linkage with an amide or other functional groups can alter the metabolic stability and pharmacokinetic profile of a compound.

Table 3: Illustrative Structure-Property Relationships in Phenylpropanenitrile Analogues

| Structural Modification | Property Affected | Observed Trend/Example | Citation |

| Phenyl ring substitution (e.g., adding electron-withdrawing groups) | Electronic properties, receptor binding affinity | In ketamine analogues, chloro substitution was generally well-tolerated, while strongly electron-withdrawing groups like CF₃ were less effective. | mdpi.com |

| Functionalization of the propane chain (e.g., introducing hydroxyl or amino groups) | Hydrogen bonding potential, solubility | The introduction of polar groups can increase water solubility and provide additional points for interaction with biological targets. | |

| Transformation of the nitrile group (e.g., to a carboxylic acid or amine) | Acidity/basicity, metabolic stability | Hydrolysis to a carboxylic acid introduces an acidic center, while reduction to an amine introduces a basic center, profoundly changing the molecule's physicochemical properties. | chemguide.co.ukorganic-chemistry.org |

| Introduction of chirality | Stereospecific interactions with biological targets | In many classes of drugs, one enantiomer is significantly more active or has a different pharmacological profile than the other. | nih.gov |

This table provides generalized examples of structure-property relationships based on findings from related classes of compounds.

Through the systematic synthesis and evaluation of analogues, a detailed understanding of the structure-property relationships for the this compound scaffold can be established, guiding the design of new molecules with tailored properties.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| This compound | Pd(PPh₃)₄, K₂CO₃ | 68 | |

| 3-(4-Chlorophenyl)propanenitrile | Pd(OAc)₂, XPhos | 55 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks | Functional Group Confirmed |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.35–7.45 (m, 4H, Ar-H) | Aromatic ring |

| ¹³C NMR | δ 118.9 (C≡N) | Nitrile group |

| FT-IR | 2240 cm⁻¹ (sharp) | C≡N stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.